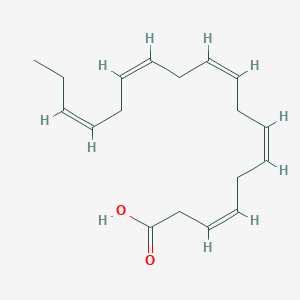

3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid

Description

Contextualization as a Polyunsaturated Fatty Acid (PUFA)

3Z,6Z,9Z,12Z,15Z-Octadecapentaenoic acid is classified as a polyunsaturated fatty acid (PUFA), a group of fatty acids characterized by the presence of more than one double bond in their carbon chain. nih.gov Specifically, it is an omega-3 fatty acid, denoted by the shorthand C18:5n-3, indicating its 18-carbon backbone, five double bonds, and the location of the final double bond three carbons from the methyl end of the molecule. caymanchem.com This compound is also referred to as all-cis-3,6,9,12,15-octadecapentaenoic acid. caymanchem.com

The general class of polyunsaturated fatty acids, particularly omega-3s, is a major focus of scientific research due to their potential health benefits. nih.gov While much of this research has centered on longer-chain omega-3s like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the study of less common PUFAs like this compound provides valuable insights into the diversity and specific roles of these molecules in biological systems.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3Z,6Z,9Z,12Z,15Z)-octadeca-3,6,9,12,15-pentaenoic acid | nih.gov |

| Molecular Formula | C₁₈H₂₆O₂ | caymanchem.com |

| Molecular Weight | 274.4 g/mol | nih.gov |

| Synonyms | C18:5n-3, all-cis-3,6,9,12,15-Octadecapentaenoic Acid | caymanchem.com |

| InChIKey | LYJOUWBWJDKKEF-JLNKQSITSA-N | caymanchem.com |

Academic Significance and Research Gaps

The primary academic significance of this compound lies in its role as a chemotaxonomic biomarker for certain marine microorganisms, particularly dinoflagellates. nih.govcaymanchem.com Its presence and relative abundance in the fatty acid profile of these organisms can be used to identify and differentiate between species. nih.gov For instance, this fatty acid has been identified in laboratory-cultured photosynthetic dinoflagellates, where it can constitute a significant percentage (4-23%) of the total fatty acid methyl esters. nih.gov

Detailed analysis of this fatty acid in dinoflagellates has led to hypotheses about its biosynthesis. Research suggests that it may be synthesized through a two-carbon chain shortening of eicosapentaenoic acid (20:5n-3), rather than by the insertion of a delta-3 double bond into stearidonic acid (18:4n-3). nih.gov

Despite its utility as a biomarker, significant research gaps remain. The precise biological function of this compound within the organisms that produce it is not yet fully understood. While the broader roles of PUFAs in membrane structure and signaling are well-established, the specific contributions of a pentaenoic C18 fatty acid are an area for further investigation. The potential biological activities of this unique fatty acid, separate from its structural role, are also largely unexplored in academic literature.

Table 2: Research Findings on this compound

| Research Area | Key Finding | Organism(s) | Source |

|---|---|---|---|

| Chemotaxonomy | Used as a biomarker for identification and classification. | Microalgae, Dinoflagellates | nih.govcaymanchem.com |

| Biosynthesis | Hypothesized to be synthesized via chain shortening of Eicosapentaenoic Acid (EPA). | Photosynthetic Dinoflagellates | nih.gov |

| Abundance | Can comprise 4-23% of fatty acid methyl esters. | Photosynthetic Dinoflagellates | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C18H26O2 |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(3Z,6Z,9Z,12Z,15Z)-octadeca-3,6,9,12,15-pentaenoic acid |

InChI |

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12-,16-15- |

InChI Key |

LYJOUWBWJDKKEF-JLNKQSITSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 3z,6z,9z,12z,15z Octadecapentaenoic Acid

The formation of 3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid (OPA), a C18:5 omega-3 fatty acid, is a specialized metabolic route observed in certain primary producers, distinguishing them from organisms that produce more common long-chain PUFAs.

Biosynthetic Mechanisms in Primary Producers

The primary mechanism for OPA synthesis is the plastidic aerobic pathway found in various microalgae, including several species of dinoflagellates. caymanchem.comnih.gov This pathway is localized within the plastids and is dependent on oxygen for the desaturation reactions that introduce double bonds into the fatty acid chain. nih.gov

The biosynthesis of OPA can be understood as a multi-step process starting from simple precursors or the modification of existing fatty acids.

De Novo Synthesis from Acetic Acid : Like all fatty acids, the carbon backbone of OPA can be synthesized de novo. The process begins with the precursor acetyl-CoA, which can be derived from sources like acetic acid. researchgate.netlibretexts.org Through the action of the fatty acid synthase (FAS) complex, acetyl-CoA is carboxylated to malonyl-CoA, and two-carbon units are iteratively added to build the fatty acid chain, typically resulting in palmitic acid (16:0) or stearic acid (18:0). libretexts.orgmdpi.com This saturated C18 fatty acid then undergoes a series of desaturations to become α-linolenic acid (ALA), the direct precursor for the final steps of OPA synthesis.

Conversion from α-Linolenic Acid (ALA) : The more direct and commonly cited pathway involves the further desaturation of ALA (18:3Δ⁹,¹²,¹⁵). nih.govnih.gov ALA, an essential fatty acid for many organisms, is converted to OPA (18:5Δ³,⁶,⁹,¹²,¹⁵) through the introduction of two additional double bonds at the Δ3 and Δ6 positions. This conversion pathway is a hallmark of certain microalgal species. caymanchem.comnih.gov

An alternative pathway has been proposed in some photosynthetic dinoflagellates, suggesting that OPA (18:5n-3) could be synthesized via a two-carbon chain shortening (retro-conversion) of eicosapentaenoic acid (EPA, 20:5n-3). nih.gov

The conversion of ALA to OPA is catalyzed by a specific set of enzymes known as fatty acid desaturases (FADS). nih.govfrontiersin.org These enzymes introduce double bonds at specific positions on the fatty acid chain. The synthesis of OPA from ALA requires the sequential action of two key desaturases:

Δ6 Desaturase : This enzyme introduces a double bond at the 6th carbon from the carboxyl end of ALA, producing stearidonic acid (SDA, 18:4Δ⁶,⁹,¹²,¹⁵). The Δ6 desaturase is a rate-limiting enzyme in the synthesis of many long-chain PUFAs. semanticscholar.org

Δ3 Desaturase : Following the action of Δ6 desaturase, a Δ3 desaturase introduces a double bond at the 3rd carbon position of SDA. This final desaturation step yields this compound (18:5Δ³,⁶,⁹,¹²,¹⁵). nih.gov

The enzymes responsible for these reactions are typically membrane-bound and require molecular oxygen and reducing equivalents like NADH or NADPH to function. nih.gov

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| Δ6 Desaturase | α-Linolenic acid (18:3n-3) | Stearidonic acid (18:4n-3) | Introduces a double bond at the Δ6 position. semanticscholar.org |

| Δ3 Desaturase | Stearidonic acid (18:4n-3) | This compound (18:5n-3) | Introduces a double bond at the Δ3 position. nih.gov |

In the plastidic pathway of plants and microalgae, fatty acid desaturation often occurs while the fatty acids are esterified to complex lipids, particularly glycoglycerolipids, which are major components of the plastidial membranes. nih.govnih.gov Enzymes known as acyl-lipid desaturases act directly on these lipid-linked fatty acid chains. nih.gov Glycolipid synthesis involves the transfer of sugar moieties, such as glucose or galactose, to a diacylglycerol (DAG) backbone. nih.govfrontiersin.org The resulting glycoglycerolipids serve as the substrate for the desaturase enzymes. This mechanism suggests that the synthesis of OPA from ALA likely proceeds while the fatty acid is part of a larger glycoglycerolipid molecule within the thylakoid or inner envelope membranes of the microalgal plastid. nih.gov

Contrasting Pathways with Other Omega-3 PUFAs (e.g., Docosahexaenoic Acid)

The biosynthetic pathway for OPA (an 18-carbon PUFA) stands in contrast to the pathway for longer-chain omega-3 PUFAs like docosahexaenoic acid (DHA, a 22-carbon PUFA). While both can originate from ALA, the synthesis of DHA requires additional enzymatic steps of chain elongation.

The conventional pathway for DHA synthesis from ALA involves a series of alternating desaturation and elongation reactions. nih.gov This process, often called the "Sprecher pathway," includes:

Desaturation by Δ6 desaturase to form SDA (18:4n-3).

Elongation by an ELOVL (Elongation of Very Long-chain fatty acids) enzyme to form eicosatetraenoic acid (20:4n-3).

Desaturation by a Δ5 desaturase to form eicosapentaenoic acid (EPA, 20:5n-3). bvsalud.org

Further elongation steps and a final desaturation by a Δ4 desaturase to produce DHA (22:6n-3). semanticscholar.orgresearchgate.net

The key distinction is that OPA synthesis is confined to C18 fatty acids and only involves desaturation steps, whereas DHA synthesis requires both desaturases and elongases to extend the carbon chain from C18 to C22. nih.govyoutube.com

| Feature | OPA (18:5n-3) Synthesis | DHA (22:6n-3) Synthesis |

|---|---|---|

| Starting Precursor | α-Linolenic acid (18:3n-3) | α-Linolenic acid (18:3n-3) |

| Key Enzyme Classes | Desaturases (Δ6, Δ3) nih.govsemanticscholar.org | Desaturases (Δ6, Δ5, Δ4) and Elongases (ELOVL) nih.govsemanticscholar.org |

| Chain Length Modification | None (remains C18) | Elongation from C18 to C20, then to C22 nih.gov |

| Final Product Carbon Chain | 18 carbons | 22 carbons |

| Primary Location | Plastids of certain microalgae nih.gov | Endoplasmic reticulum in most eukaryotes nih.gov |

Genetic and Genomic Insights into OPA Biosynthesis Enzymes

Identifying the specific genes that code for the enzymes in the OPA biosynthetic pathway relies on modern genomic and transcriptomic techniques. scispace.com By sequencing the genomes and transcriptomes of OPA-producing organisms, such as the dinoflagellate Gymnodinium kowalevskii, researchers can identify candidate genes for the required desaturases. nih.govnih.gov

Comparative genomics allows scientists to find genes with homology to known fatty acid desaturases. frontiersin.org For instance, researchers can search for sequences similar to known Δ3 or Δ6 desaturase genes from other organisms. Once candidate genes are identified, their function can be confirmed by expressing them in a non-native host, such as yeast, and analyzing the resulting fatty acid profile to see if the expected product (e.g., OPA) is synthesized. frontiersin.org Transcriptomic analysis, which measures gene expression levels under different conditions, can further reveal which genes are actively involved in lipid synthesis. mdpi.com While the specific genes for OPA synthesis in many microalgae are still under active investigation, these "omics" approaches provide a clear path toward their discovery and characterization. nih.gov

Metabolism and Bioconversion in Higher Trophic Levels

Once introduced into higher trophic levels through the food chain, such as from marine dinoflagellates to various consumers, this compound (OPA) undergoes significant metabolic processing. nih.gov This processing includes both breaking the molecule down to produce energy (catabolism) and converting it into other essential fatty acids.

Catabolism of OPA

The primary catabolic pathway for fatty acids, including OPA, is beta-oxidation (β-oxidation), a process that occurs within the mitochondria to generate acetyl-CoA, NADH, and FADH2. nih.govlibretexts.org These products subsequently enter the citric acid cycle and the electron transport chain to produce large quantities of ATP. nih.govlibretexts.org The process involves a cycle of four core enzymatic reactions: oxidation, hydration, oxidation, and thiolysis. libretexts.org However, the presence of five cis double bonds in the OPA molecule necessitates the action of additional auxiliary enzymes to reconfigure the double bonds into a form that the core enzymes can process. wikipedia.orgutah.edu

The β-oxidation of a polyunsaturated fatty acid like OPA begins like that of a saturated fatty acid, with the sequential cleavage of two-carbon units from the carboxyl end. nih.gov Each cycle of β-oxidation produces one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. libretexts.org This proceeds normally until the enzymatic machinery encounters a double bond. The standard enzymes of β-oxidation cannot process the cis double bonds naturally found in OPA. youtube.com For the process to continue, these double bonds must be enzymatically modified. utah.edu

A critical requirement for the β-oxidation pathway is a double bond in the trans configuration between the second (alpha) and third (beta) carbons of the acyl-CoA molecule (a trans-Δ² bond). youtube.com The second enzyme of the core pathway, enoyl-CoA hydratase, can only act on this specific isomer. utah.edu As β-oxidation of OPA progresses, it yields acyl-CoA intermediates with cis double bonds at positions that are not substrates for the hydratase. For instance, after one round of oxidation, the initial Δ3 double bond of OPA would be located in a position that stalls the cycle. This necessitates the formation of a 2-trans-enoyl-CoA intermediate to allow the pathway to resume. wikipedia.orgutah.edu

The crucial task of repositioning the problematic double bonds is performed by auxiliary enzymes, primarily enoyl-CoA isomerase. wikipedia.orgutah.edu This enzyme catalyzes the isomerization of a cis-Δ³ or trans-Δ³ double bond to a trans-Δ² double bond. utah.edunih.gov This product is a valid substrate for enoyl-CoA hydratase, thereby resolving the metabolic block and allowing the β-oxidation spiral to continue. utah.edu For polyunsaturated fatty acids with multiple double bonds, such as OPA, other enzymes like 2,4-dienoyl-CoA reductase may also be required to reduce conjugated double bond systems that form after the action of the isomerase, ensuring the complete degradation of the fatty acid chain. youtube.com

Table 1: Key Enzymes in the Catabolism of OPA

| Enzyme Name | Function in OPA Metabolism |

| Acyl-CoA Dehydrogenase | Catalyzes the initial oxidation step in each β-oxidation cycle, creating a double bond. |

| Enoyl-CoA Hydratase | Adds a water molecule across the trans-Δ² double bond; stalled by cis or other non-standard bonds. libretexts.org |

| 3-Hydroxyacyl-CoA Dehydrogenase | Catalyzes the second oxidation step of the β-oxidation cycle. |

| Thiolase | Cleaves the two-carbon acetyl-CoA unit from the fatty acid chain. nih.gov |

| Enoyl-CoA Isomerase | Isomerizes cis-Δ³ or trans-Δ³ double bonds to the trans-Δ² configuration, allowing β-oxidation to proceed. wikipedia.orgutah.edunih.gov |

Conversion to Other Fatty Acids

In addition to being a source of energy, omega-3 polyunsaturated fatty acids are part of a complex metabolic network where they can be converted into other fatty acids through a series of desaturation (adding a double bond) and elongation (adding two carbons) reactions. nih.govwou.edu

The metabolism of C18 omega-3 fatty acids is a critical pathway for synthesizing longer-chain, more unsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov This pathway involves the interplay of desaturase and elongase enzymes. wou.edufrontiersin.org The precursor, α-linolenic acid (ALA, 18:3n-3), is first converted to stearidonic acid (SDA, 18:4n-3) by the action of the Δ6-desaturase enzyme. wikipedia.org

Stearidonic acid is a key intermediate in this biosynthetic chain. medchemexpress.com It can then be acted upon by elongase enzymes to produce C20 fatty acids, which can be further desaturated to yield EPA (20:5n-3). nih.govnih.gov While OPA (18:5n-3) is a highly unsaturated C18 fatty acid, its direct conversion to stearidonic acid (18:4n-3) would require a reduction step (removal of a double bond), which is contrary to the function of desaturases. The established pathway shows that stearidonic acid serves as a precursor in the synthesis of more unsaturated fatty acids. wikipedia.orgresearchgate.net

Table 2: Enzymes in Omega-3 Fatty Acid Bioconversion

| Enzyme Name | General Function | Example Reaction |

| Δ6-Desaturase | Inserts a double bond at the 6th carbon from the carboxyl end. | α-Linolenic acid (18:3n-3) → Stearidonic acid (18:4n-3) wikipedia.org |

| Elongase | Extends the fatty acid chain by two carbons. youtube.com | Stearidonic acid (18:4n-3) → Eicosatetraenoic acid (20:4n-3) nih.gov |

| Δ5-Desaturase | Inserts a double bond at the 5th carbon from the carboxyl end. | Eicosatetraenoic acid (20:4n-3) → Eicosapentaenoic acid (20:5n-3) nih.gov |

Further Conversion to Eicosatetraenoic Acid and Eicosapentaenoic Acid

The biosynthesis of long-chain polyunsaturated fatty acids (LCPUFAs) from C18 precursors like this compound is a crucial metabolic process in many lower eukaryotes, including various species of microalgae. nih.gov This elongation and desaturation pathway allows for the synthesis of vital C20 and C22 PUFAs, such as eicosatetraenoic acid (ETA) and eicosapentaenoic acid (EPA). frontiersin.org The conversion is not a single reaction but a series of enzymatic steps primarily involving fatty acid elongases and desaturases. nih.govfrontiersin.org

The aerobic synthesis pathway for LCPUFAs involves the sequential action of these two enzyme families. nih.gov Fatty acid elongases are responsible for extending the carbon chain of the fatty acid, typically by adding a two-carbon unit derived from malonyl-CoA. frontiersin.org Desaturases, on the other hand, are oxygen-dependent enzymes that introduce new double bonds at specific positions in the fatty acid chain, thereby increasing its degree of unsaturation. nih.gov

In the context of converting an octadecapentaenoic acid (18:5) to a C20 fatty acid, the initial step would be catalyzed by a fatty acid elongase. This enzyme would extend the 18-carbon chain to a 20-carbon chain. If the substrate is this compound, the direct product of elongation would be a 20:5 eicosapentaenoic acid isomer. The subsequent action of a desaturase, such as a Δ5-desaturase, could then modify the double bond configuration or introduce an additional double bond, though EPA (20:5n-3) is often a final product in many algal species. nih.gov

The specific pathway can vary between organisms. For instance, the conversion of stearidonic acid (SDA, 18:4 ω-3) to EPA (20:5 ω-3) proceeds through the intermediate all-cis-8,11,14,17-eicosatetraenoic acid (ETA, 20:4 ω-3), which is then desaturated by a Δ5-desaturase to yield EPA. wikipedia.org While the exact pathway for this compound is not as commonly documented as the primary n-3 and n-6 pathways, the fundamental enzymatic machinery of elongases and desaturases remains the same. These enzymes, often located in the endoplasmic reticulum, work in a coordinated fashion to produce a variety of LCPUFAs essential for cellular functions. frontiersin.org

Table 1: Key Enzymes in Long-Chain Polyunsaturated Fatty Acid Synthesis

| Enzyme Class | Function | Common Substrates | Common Products |

|---|---|---|---|

| Fatty Acid Elongase | Extends the fatty acid carbon chain by two carbons. | C18 PUFAs (e.g., ALA, SDA) | C20 PUFAs (e.g., ETA) |

| Δ5-Desaturase | Introduces a double bond at the 5th carbon from the carboxyl end. | Dihomo-gamma-linolenic acid (DGLA), Eicosatetraenoic acid (ETA) | Arachidonic Acid (ARA), Eicosapentaenoic Acid (EPA) |

| Δ6-Desaturase | Introduces a double bond at the 6th carbon from the carboxyl end. | Linoleic Acid (LA), α-Linolenic Acid (ALA) | γ-Linolenic Acid (GLA), Stearidonic Acid (SDA) |

| ω-3 Desaturase | Converts ω-6 fatty acids to ω-3 fatty acids by adding a double bond at the n-3 position. | Linoleic Acid (LA) | α-Linolenic Acid (ALA) |

Lipid Metabolism in Eukaryotic Algae and Energy Storage Implications

Eukaryotic algae represent a highly diverse group of photosynthetic organisms with significant metabolic plasticity, particularly in their lipid metabolism. nih.gov This metabolism is central to their survival, governing the composition of cellular membranes and the storage of energy. mdpi.com Algal lipids are broadly categorized into polar lipids, which are primary components of membranes, and non-polar lipids, mainly in the form of triacylglycerols (TAGs), which function as the main energy reserve. mdpi.com

The biosynthesis of fatty acids in algae is comparable to that in higher plants. mdpi.com The process begins in the chloroplasts, where acetyl-CoA is converted into C16 and C18 saturated fatty acids (palmitic acid and stearic acid) through the action of the fatty acid synthase (FAS) complex. researchgate.net These fatty acids can then be desaturated within the plastid to form monounsaturated fatty acids like oleic acid. researchgate.net Following their synthesis, these fatty acids are exported to the cytosol and esterified to coenzyme A to form acyl-CoAs, which are then trafficked to the endoplasmic reticulum for further modification (desaturation and elongation) and incorporation into either membrane lipids or storage TAGs. researchgate.net

A key aspect of algal lipid metabolism is the accumulation of TAGs as an energy storage mechanism, often in response to environmental stress. researchgate.net When conditions for growth are optimal, algae primarily synthesize polar lipids to build new cell membranes and support cell division. However, under stress conditions such as nutrient deprivation (especially nitrogen), high light intensity, or temperature changes, a metabolic shift occurs. mdpi.comresearchgate.net This shift redirects carbon flux away from protein synthesis and cell growth and towards the synthesis and accumulation of TAGs, which are stored in cytosolic lipid droplets. mdpi.comresearchgate.net This response is a survival strategy, allowing the algae to store energy and carbon that can be utilized when favorable conditions return. The ability of many microalgae species to accumulate high levels of lipids makes them a subject of interest for various applications. mdpi.com

Table 2: Factors Influencing Lipid Accumulation in Eukaryotic Algae

| Factor | Effect on Metabolism | Consequence for Energy Storage |

|---|---|---|

| Nutrient Limitation (e.g., Nitrogen) | Reduces protein synthesis and cell division, upregulates enzymes for fatty acid and TAG synthesis. mdpi.com | Significant increase in the accumulation of TAGs in lipid droplets. researchgate.net |

| High Light Intensity | Photosynthesis produces more fixed carbon than can be used for growth. | Excess carbon is channeled into TAG synthesis for storage. |

| Temperature Stress | Alters membrane fluidity and enzyme kinetics, can trigger a stress response. | Can lead to increased TAG accumulation as a protective or storage measure. nih.gov |

Ecological Distribution and Trophic Dynamics of 3z,6z,9z,12z,15z Octadecapentaenoic Acid

Interspecies Biochemical Signaling

Autotoxicity and Allelopathic Effects (e.g., Karenia mikimotoi)

The dinoflagellate Karenia mikimotoi, notorious for forming harmful algal blooms, is known to produce and excrete OPA. nih.gov This compound functions as a potent allelochemical, exerting toxic effects on competing phytoplankton species, thereby providing K. mikimotoi with a significant ecological advantage. nih.gov The toxic activity is attributed to the fatty acid itself or its associated glycoglycerolipids. nih.gov

However, OPA is also autotoxic, meaning it is harmful to K. mikimotoi itself. nih.gov This autotoxicity acts as a population self-regulation mechanism. The fatty acid is described as labile, indicating it acts over short distances. It is thought that each K. mikimotoi cell is enveloped in a "cloud" of this toxin, which has been estimated to not exceed a diameter of 175 micrometers. nih.gov This localized toxic zone can deter competitors and affect nearby organisms.

The production of OPA by K. mikimotoi is highly dependent on environmental conditions. Studies have shown that its concentration can vary significantly with changes in temperature and light availability. For instance, at 18°C and a light intensity of 35 μE m⁻² s⁻¹, OPA can constitute up to 34% of the total fatty acids in the organism. nih.gov The dose-dependent effect of synthetic OPA on K. mikimotoi cultures demonstrates its autotoxic potential, as shown in the table below.

Table 1: Dose-Effect of 3Z,6Z,9Z,12Z,15Z-Octadecapentaenoic Acid on Karenia mikimotoi This table illustrates the impact of varying concentrations of OPA on the motility of K. mikimotoi, demonstrating the autotoxic effect.

| OPA Concentration (M) | Effect on K. mikimotoi Motility |

|---|---|

| 10⁻⁵ | All cells lose motility within 5 minutes |

| 10⁻⁶ | All cells lose motility within 10 minutes |

| 10⁻⁷ | 50% of cells lose motility within 15 minutes |

| 10⁻⁸ | No observable effect |

Data sourced from research on autotoxicity in Karenia mikimotoi. nih.gov

Role in Cnidarian-Dinoflagellate Symbiosis

OPA plays a significant structural role within the symbiotic dinoflagellates (zooxanthellae) of the family Symbiodiniaceae, which are crucial for the health of many marine invertebrates, including corals, giant clams, and jellyfish. These dinoflagellates are known to contain a variety of long-chain polyunsaturated fatty acids (PUFAs), with OPA being a notable component.

Specifically, OPA and the related octadecatetraenoic acid (18:4n-3) are the most abundant PUFAs found within the chloroplast membranes of these symbionts. researchgate.net They are particularly concentrated in the galactolipids, which are key components of the photosynthetic membranes. This suggests a critical role for OPA in maintaining the structural integrity and function of the photosynthetic apparatus within the symbiont cells. The presence of these lipids indicates that the symbiotic strains are photosynthetically active.

The distribution of these fatty acids varies among different lipid classes within the dinoflagellate. Analysis of Symbiodinium strains has shown a high concentration of OPA in specific membrane lipids, highlighting its specialized function.

Table 2: Fatty Acid Composition in Galactolipids of Symbiodinium This table shows the relative percentage of OPA and a related fatty acid in two major galactolipids found in the photosynthetic membranes of Symbiodinium.

| Lipid Class | % Octadecapentaenoic Acid (18:5) | % Octadecatetraenoic Acid (18:4) |

|---|---|---|

| Monogalactosyldiacylglycerol (B12364196) (MGDG) | 26.9% | 66.1% |

| Digalactosyldiacylglycerol (B1163852) (DGDG) | 16.8% | 81.1% |

Data based on lipid analysis of Symbiodinium strains.

While OPA itself is integral to the symbiont's membranes, the broader class of 18-carbon fatty acids gives rise to signaling molecules called octadecanoids. researchgate.net There is evidence that octadecanoid signaling pathways are important for regulating the homeostasis and recognition between the cnidarian host and its dinoflagellate symbiont. researchgate.net For example, a derivative of a related fatty acid, 13(S)-hydroxy-octadecatetraenoic acid, has been shown to be translocated from the symbiont to the host, suggesting it may act as a signal in regulating the symbiotic relationship. researchgate.net

Advanced Methodologies for Analysis and Characterization of 3z,6z,9z,12z,15z Octadecapentaenoic Acid

Chromatographic and Spectrometric Techniques

A combination of chromatographic separation and spectrometric detection methods is indispensable for the comprehensive analysis of 3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid. These techniques provide the means for both qualitative identification and precise quantification, although each presents distinct advantages and limitations.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone technique for the analysis of fatty acids. uomustansiriyah.edu.iqmsu.edu For volatile compounds, GC offers high-resolution separation, while MS provides definitive structural information and sensitive detection. However, due to their low volatility, fatty acids like 18:5n-3 must first be converted into more volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs). uomustansiriyah.edu.iqaocs.org

Once derivatized, the FAME of 18:5n-3 can be separated and identified. On a SUPELCOWAX 10 capillary column, the authentic methyl ester of this compound has been shown to have an equivalent chain length (ECL) value of 20.22. orgchemboulder.comopenstax.org This value is a critical parameter for its identification in complex mixtures of FAMEs derived from biological samples, such as algal lipids. GC-MS is considered the gold standard for the identification and quantification of fatty acids in samples after they have been converted to FAMEs. uomustansiriyah.edu.iq

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of fatty acids, offering distinct advantages over GC. A key benefit of HPLC is its ability to analyze fatty acids in their native form or as less volatile derivatives, often at lower temperatures, which minimizes the risk of thermal degradation or isomerization.

Specifically, silver-ion HPLC (Ag-HPLC) is exceptionally useful for separating fatty acid isomers based on the number, configuration (cis/trans), and position of their double bonds. This technique can be employed to isolate or concentrate positional and geometric isomers of PUFAs prior to analysis by other methods like GC-MS. Given the propensity of 18:5n-3 to form isomers during certain sample preparation steps, HPLC represents a valuable method for both analytical separation and micropreparative purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for the structural elucidation of organic molecules. Unlike chromatographic methods, NMR can analyze the compound directly without the need for derivatization, thereby eliminating any risk of altering the molecule's structure during sample preparation. uomustansiriyah.edu.iq

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum is characterized by several key absorption bands. orgchemboulder.comopenstax.org The carboxylic acid functional group gives rise to two distinct features: a very broad O-H stretching band, typically centered around 2500-3300 cm⁻¹, and an intense carbonyl (C=O) stretching band between 1710 and 1760 cm⁻¹. openstax.orglibretexts.org The broadness of the O-H stretch is a result of hydrogen bonding between carboxylic acid molecules. libretexts.org

Furthermore, the five cis-configured double bonds (C=C) of the molecule will exhibit characteristic absorptions. The C-H bonds attached to the cis double bonds show stretching vibrations above 3000 cm⁻¹. msu.edu The C=C stretching vibrations for cis isomers are typically found in the region of 1630-1660 cm⁻¹ and out-of-plane C-H bending vibrations (wags) can be expected around 690 ± 50 cm⁻¹. spectroscopyonline.com The intensity of the C=C stretching absorption is generally stronger for cis isomers compared to their trans counterparts. stackexchange.com

Table 1: Summary of Analytical Techniques for this compound

| Technique | Principle | Application to 18:5n-3 | Key Findings/Considerations |

| GC-MS | Separates volatile compounds (FAMEs) followed by mass-based identification. | Primary method for quantification in algal lipids. | Requires derivatization. Authentic FAME has ECL of 20.22. orgchemboulder.comopenstax.org Prone to errors from isomerization during sample prep. |

| HPLC | Separates compounds based on polarity and affinity for stationary phase. | Separation of positional and geometric isomers. | Silver-ion (Ag-HPLC) is highly effective. Can be used for purification prior to other analyses. |

| NMR | Measures the magnetic properties of atomic nuclei for structural elucidation. | Definitive structural confirmation without derivatization. | ¹³C-NMR is excellent for identifying and quantifying isomers. uomustansiriyah.edu.iq Avoids chemical alteration of the analyte. |

| IR | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups (carboxylic acid, cis C=C bonds). | Shows broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹), and characteristic cis C=C bond vibrations. openstax.orglibretexts.org |

Considerations for Sample Preparation and Derivatization

The reliability of any fatty acid analysis heavily depends on the methods used for sample preparation and derivatization. aocs.org The goal of derivatization is typically to convert non-volatile fatty acids into volatile esters suitable for GC analysis. aocs.orgquimicaorganica.org However, the polyunsaturated nature of 18:5n-3, particularly its Δ3 double bond, makes it highly susceptible to chemical rearrangement under certain conditions.

Isomerization Issues During Derivatization for GC/GC-MS Analysis

A significant and well-documented issue in the analysis of this compound is its tendency to isomerize during derivatization. orgchemboulder.comopenstax.org Studies on the fatty acid composition of the dinoflagellate Gymnodinium kowalevskii revealed unexpectedly low and inconsistent measurements of 18:5n-3 when using common derivatization methods. orgchemboulder.comopenstax.org

The use of base-catalyzed methods, such as saponification followed by methylation or base-catalyzed transesterification, results in the formation of a mixture of double-bond positional isomers. orgchemboulder.comopenstax.org This chemical migration of the double bonds leads to the incorrect representation of the original fatty acid profile. The primary isomer formed through this process exhibits a different chromatographic behavior, with an ECL value of 20.88 on a SUPELCOWAX 10 column, which is significantly different from the 20.22 value of the authentic compound. orgchemboulder.comopenstax.org

Attempts to create other derivatives for GC-MS analysis, such as N-acyl pyrrolidides or 4,4-dimethyloxazoline (DMOX) derivatives, have also proven problematic, yielding a main peak corresponding to an isomerized form of the 18:5 acid. orgchemboulder.comopenstax.org Mass spectral data for these isomerized derivatives show a characteristic base peak at m/z 139, which is likely indicative of a 2,6,9,12,15-18:5 acid structure. orgchemboulder.com

To circumvent these issues, acid-catalyzed methylation procedures are strongly recommended. Derivatization using 5% hydrochloric acid (HCl) or 1% sulfuric acid in methanol (B129727) has been shown to yield satisfactory and accurate results without causing significant isomerization. orgchemboulder.comopenstax.org Therefore, the selection of an appropriate acid-catalyzed derivatization method is paramount for the accurate GC or GC-MS analysis of lipids containing this compound.

Table 2: Comparison of Chromatographic Data for Authentic and Isomerized 18:5n-3 Methyl Ester

| Compound | Derivatization Method | GC Column | Equivalent Chain Length (ECL) | Reference |

| Authentic 18:5n-3 Methyl Ester | Acid-Catalyzed (e.g., HCl/Methanol) | SUPELCOWAX 10 | 20.22 | orgchemboulder.comopenstax.org |

| Main Isomerized Product | Base-Catalyzed (e.g., Saponification) | SUPELCOWAX 10 | 20.88 | orgchemboulder.comopenstax.org |

Radioisotope Tracing for Biosynthetic Pathway Elucidation

Radioisotope tracing is a powerful technique used to map the metabolic pathways responsible for the synthesis of complex molecules like this compound. This methodology involves introducing a precursor molecule labeled with a radioactive isotope (e.g., Carbon-14, ¹⁴C) or a stable heavy isotope (e.g., Carbon-13, ¹³C) into a biological system and tracking its incorporation into downstream products. nih.govnih.gov

Research into the biosynthesis of this compound (also known as octadecapentaenoic acid or OPA) in marine microalgae, the primary producers of this fatty acid, has utilized this approach to great effect. nih.gov In a key study on the microalga Emiliania huxleyi, researchers used a series of ¹⁴C-labeled precursors to determine the precise synthetic route of OPA. nih.gov

The experimental findings demonstrated that:

When the alga was fed with ¹⁴C-labeled acetic acid , a fundamental building block for fatty acid synthesis, the labeled OPA was found exclusively in plastidic glycerolipids like monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). nih.gov This indicated that OPA synthesis occurs in the plastid. nih.gov

Feeding the alga with ¹⁴C-labeled α-linolenic acid (ALA; 18:3n-3) resulted in the production of labeled OPA. nih.gov This provided strong evidence that ALA is a direct precursor to OPA and that the pathway proceeds through further desaturation steps.

The synthesis of OPA was shown to occur through sequential desaturations of shorter-chain fatty acids within the plastid, with the final step being a Δ3 desaturation. nih.gov

This radioisotope tracing work provided conclusive biochemical evidence that this compound is synthesized via a plastidic aerobic pathway, which involves the sequential desaturation of fatty acid precursors. nih.gov Stable isotope labeling with ¹³C followed by mass spectrometry analysis is another advanced technique that complements radioisotope tracing, allowing for detailed flux analysis and the tracing of carbon backbones from primary metabolites like glucose into the final fatty acid structure. nih.govosti.gov

Interactive Table 2: Radioisotope Tracing of this compound Biosynthesis in Emiliania huxleyi

| Labeled Precursor Fed | Key Labeled Product(s) Observed | Cellular Location of Labeled Product | Conclusion Drawn from Finding | Reference |

| ¹⁴C-Acetic Acid | Octadecapentaenoic Acid (OPA) | Monogalactosyldiacylglycerol (MGDG), Digalactosyldiacylglycerol (DGDG) | OPA is synthesized de novo within the plastid. | nih.gov |

| ¹⁴C-α-Linolenic Acid (ALA) | Octadecapentaenoic Acid (OPA) | Plastidic Lipids | ALA is a direct precursor in the OPA biosynthetic pathway. | nih.gov |

| ¹⁴C-Linoleic Acid (LA) | Docosahexaenoic Acid (DHA) | Extraplastidic Phospholipids | The pathway to another major PUFA (DHA) is separate and extraplastidic. | nih.gov |

Biotechnological Production and Chemical Synthesis of 3z,6z,9z,12z,15z Octadecapentaenoic Acid

Strategies for Enhanced Microalgal Production

Microalgae are a primary natural source of long-chain polyunsaturated fatty acids (LC-PUFAs). nih.gov Enhancing the production of specific fatty acids like octadecapentaenoic acid involves optimizing various factors that influence microalgal growth and lipid metabolism.

The growth and biochemical composition of microalgae are significantly influenced by environmental parameters. nih.govuq.edu.au Optimizing these conditions is a key strategy for increasing the yield of desired fatty acids.

Temperature: Temperature affects the enzymatic reactions involved in fatty acid synthesis. A study on Spirogyra sp. and Oedogonium sp. found that the optimal temperature for growth was between 24-28°C. researchgate.net Similarly, for Nannochloropsis oceanica, a temperature of 25 ± 2 °C was maintained for cultivation to study EPA production. nih.gov

Nutrients: Nutrient availability, particularly nitrogen and phosphorus, plays a crucial role in lipid accumulation. Nutrient limitation, such as nitrogen stress, can trigger a shift in microalgal metabolism towards the storage of energy-rich compounds like lipids and unsaturated fatty acids. nih.gov However, this stress can also lead to lower biomass yield. nih.govphytojournal.com Therefore, a two-stage cultivation strategy is often explored, where an initial nutrient-replete phase for biomass accumulation is followed by a nutrient-depleted phase to induce lipid production. For example, in Tetraselmis sp. M8, optimal EPA productivity was achieved with progressive nutrient stress. uq.edu.au The composition of the culture medium, including the presence of plant growth regulators, can also be optimized to enhance both biomass and fatty acid production. nih.gov

Table 1: Effect of Culture Conditions on Microalgal Fatty Acid Production

| Parameter | Condition | Effect on Fatty Acid Profile | Microalgae Species |

| Light | Low-frequency flashing light | Increased accumulation of PUFAs | Nannochloropsis gaditana, Koliella antarctica, Tetraselmis chui researchgate.net |

| Continuous illumination | Increased total lipids, but decreased PUFAs | Asterarcys quadricellulare phytojournal.com | |

| Temperature | 24-28°C | Optimal growth | Spirogyra sp., Oedogonium sp. researchgate.net |

| Nutrients | Nitrogen limitation | Increased lipid accumulation, decreased biomass | Asterarcys quadricellulare phytojournal.com |

| Progressive nutrient stress | Optimal EPA productivity | Tetraselmis sp. M8 uq.edu.au |

Selecting and engineering microalgal strains are advanced strategies to boost the production of specific fatty acids.

Strain Selection: Different microalgal species and even different strains within the same species can have vastly different lipid profiles. Screening and selecting native, high-producing strains is a fundamental step. For instance, Nannochloropsis sp. BR2 and Tetraselmis sp. M8 were investigated as potential high-level EPA producers. uq.edu.au

Genetic Engineering: Modern genetic engineering techniques offer the potential to significantly enhance the production of desired fatty acids. This can involve overexpressing key enzymes in the fatty acid synthesis pathway or down-regulating competing pathways. The fatty acid synthesis (FAS) pathway involves a series of enzymes, including desaturases and elongases, that are responsible for creating double bonds and extending the carbon chain of fatty acids. nih.gov By manipulating the genes encoding these enzymes, it is possible to alter the fatty acid profile of the microalgae. For example, the heterologous expression of fatty acid modifying enzymes in the oleaginous yeast Trichosporon oleaginosus has been shown to produce non-native fatty acids. rsc.org Similar principles can be applied to microalgae to specifically increase the production of octadecapentaenoic acid.

Chemical Synthesis Approaches for OPA

While biotechnological methods are promising, chemical synthesis provides an alternative and often more controlled route to producing pure fatty acids like (3Z,6Z,9Z,12Z,15Z)-octadecapentaenoic acid (OPA).

One common strategy for the chemical synthesis of polyunsaturated fatty acids is the modification of readily available precursor fatty acids. A documented synthesis of a related compound, 1,6Z,9Z,12Z,15Z-octadecapentaen-3-one, utilized eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) as starting materials. nih.gov A similar retro-synthetic analysis for OPA would likely involve the strategic cleavage and modification of a longer-chain polyunsaturated fatty acid like DHA. This process typically involves a series of chemical reactions, including but not limited to, hydrolysis, oxidation, and reduction steps to achieve the desired carbon chain length and double bond configuration. For example, the synthesis starting from DHA ethyl ester involved hydrolysis to the free acid, followed by a sequence of reactions to shorten the carbon chain and introduce the desired functional groups. nih.gov

A critical aspect of the chemical synthesis of polyunsaturated fatty acids is the control of the stereochemistry of the double bonds. For (3Z,6Z,9Z,12Z,15Z)-octadecapentaenoic acid, all five double bonds are in the Z (or cis) configuration. caymanchem.comchemspider.com Maintaining this specific stereochemistry throughout a multi-step synthesis is challenging but essential, as different isomers can have different physical and biological properties. Synthetic strategies must employ stereoselective reactions to ensure the formation of the correct isomer. In contrast to enzymatic processes which are highly stereospecific, non-enzymatic chemical reactions can often produce a mixture of stereoisomers if not carefully controlled. acs.org The use of specific catalysts and reaction conditions is therefore paramount in directing the stereochemical outcome of the synthesis.

Q & A

Q. How to address discrepancies in solubility reports across studies?

- Methodological Answer : Variability arises from solvent purity and temperature. Standardize protocols using USP-grade solvents, document sonication duration, and report centrifugation parameters (e.g., 10,000 × g, 10 min). Cross-validate with nephelometry to quantify undissolved particles .

Functional & Comparative Studies

Q. Does this compound interact with mammalian lipid receptors?

Q. How does its oxidative stability impact experimental outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.